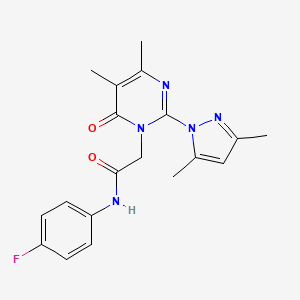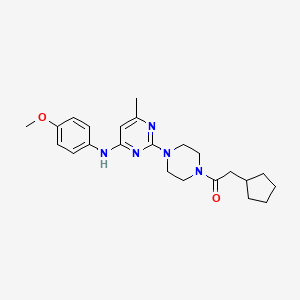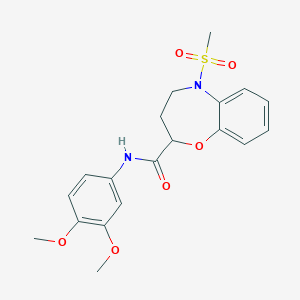![molecular formula C14H19N5 B11242602 N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is an organic compound with the molecular formula C14H19N5 It is a cyclopentanamine derivative with a tetrazole ring and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclopentanamine Derivative Formation: The cyclopentanamine derivative can be prepared by reacting cyclopentanone with methylamine under reductive amination conditions.
Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclopentanamine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole or methylphenyl derivatives.
Aplicaciones Científicas De Investigación
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The methylphenyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. The cyclopentanamine moiety can interact with amino acid residues in the active site of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-phenylcyclopentanamine: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.
1-(3-methylphenyl)-1H-tetrazole: Lacks the cyclopentanamine moiety, affecting its interaction with molecular targets.
N-methyl-1-(3-methylphenyl)cyclopentanamine: Similar structure but without the tetrazole ring, leading to different reactivity and applications.
Uniqueness
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to the presence of both the tetrazole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19N5 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-methyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H19N5/c1-11-6-5-7-12(10-11)19-13(16-17-18-19)14(15-2)8-3-4-9-14/h5-7,10,15H,3-4,8-9H2,1-2H3 |
Clave InChI |
XJAMQTUQCHSLRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242527.png)
![1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11242528.png)
![2-cyclopentyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11242539.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11242541.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11242557.png)

![{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11242572.png)
![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)


![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)

![3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)
